Lower Decomposition Onset Temperature: Tribromosilane vs. Trichlorosilane in Hydrogen Reduction
Tribromosilane (SiHBr3) and silicon tetrabromide (SiBr4) decompose at lower temperatures than their chlorinated analogs. Specifically, SiBr4 begins to decompose at 800°C with hydrogen, leading to silicon deposition, while SiCl4 shows decomposition only above 900°C under similar conditions [1]. This 100°C difference in onset temperature directly impacts process energy requirements and reactor design.
| Evidence Dimension | Decomposition Onset Temperature in H2 Atmosphere |
|---|---|
| Target Compound Data | 800°C (SiBr4 decomposition onset) |
| Comparator Or Baseline | SiCl4: >900°C decomposition onset |
| Quantified Difference | ΔT ≥ 100°C lower for bromosilane system |
| Conditions | Vaporized SiBr4 or SiCl4 with H2 over heated substrate (<1000°C) |
Why This Matters
Lower decomposition temperature translates to reduced energy consumption and potential compatibility with temperature-sensitive substrates in semiconductor fabrication.
- [1] Yamaguchi, K., et al. (2014). Thermal decomposition of tetrabromosilane and deposition of crystalline silicon. Materials Science in Semiconductor Processing, 25, 68-73. DOI: 10.1016/j.mssp.2014.02.016. View Source
